![molecular formula C22H15N3O5S B2562202 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide CAS No. 922106-67-0](/img/structure/B2562202.png)
2-(1,3-dioxoisoindolin-2-yl)-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1,3-dioxoisoindolin-2-yl)-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C22H15N3O5S and its molecular weight is 433.44. The purity is usually 95%.
BenchChem offers high-quality 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Inflammatory Applications
The compound has been explored for its anti-inflammatory properties. In 2014 and 2015, studies reported the synthesis and evaluation of derivatives of this compound, revealing promising anti-inflammatory activity in both in-vitro and in-vivo models. These studies also indicated a good gastrointestinal safety profile for the compounds with better anti-inflammatory activity than diclofenac in certain cases (Nikalje, 2014); (Nikalje et al., 2015).
Anticonvulsant Applications
The compound and its derivatives have also been studied for anticonvulsant activities. A 2021 study on N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide and related compounds showed significant anticonvulsant activity against various models, with some compounds emerging as effective anticonvulsant agents (Nath et al., 2021). Another study in 2011 highlighted the synthesis of acetamide derivatives of this compound, demonstrating protection against maximal electroshock seizure tests (Nikalje et al., 2011).
Antimicrobial and Antifungal Activities
Research has also delved into the antimicrobial and antifungal potential of this compound's derivatives. A 2018 study reported antibacterial activity against Gram-positive bacterial strains, with some compounds exhibiting significant activity (Trotsko et al., 2018). Another study in 2015 showed promising antibacterial and antifungal activities of certain derivatives, particularly against pathogenic microorganisms (Debnath & Ganguly, 2015).
Anticancer Applications
The potential use of this compound in anticancer applications has been explored. A 2020 study synthesized derivatives with various aryloxy groups attached to the pyrimidine ring, which were tested for anticancer activity on multiple cancer cell lines, showing appreciable inhibition in some cases (Al-Sanea et al., 2020).
Hypoglycemic Activity
The compound's derivatives have been synthesized and evaluated for hypoglycemic activity, showing significant effects in animal models (Nikaljea et al., 2012).
properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O5S/c1-29-13-6-7-17-12(8-13)9-18(30-17)16-11-31-22(23-16)24-19(26)10-25-20(27)14-4-2-3-5-15(14)21(25)28/h2-9,11H,10H2,1H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBALSAJPKEQQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.